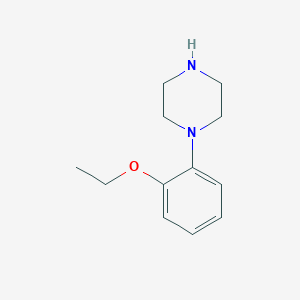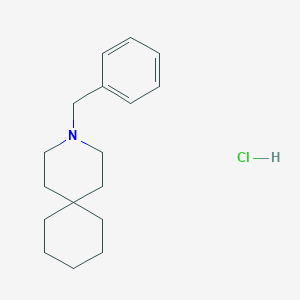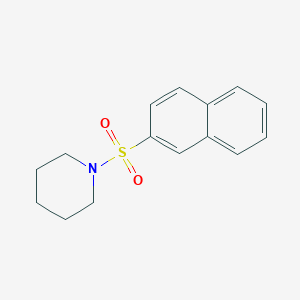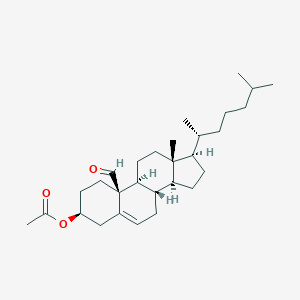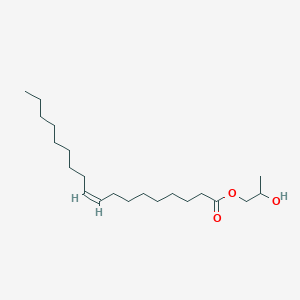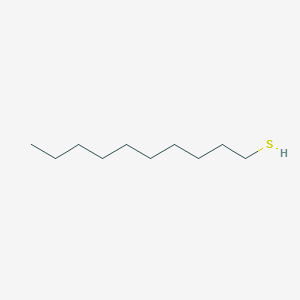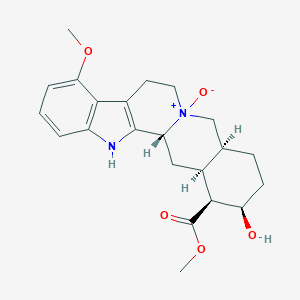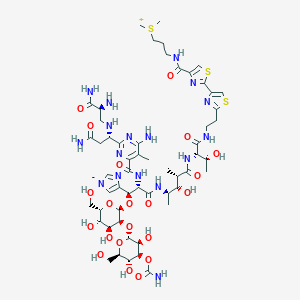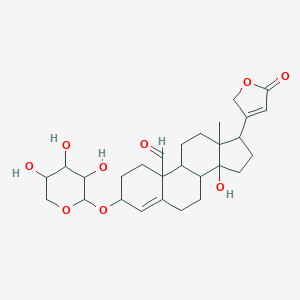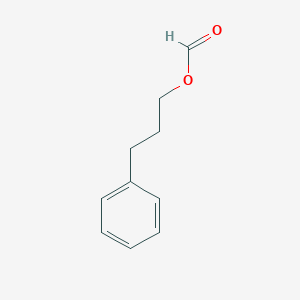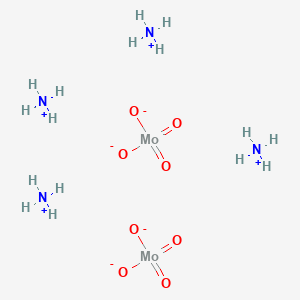
Tetraammonium hexamolybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium hexamolybdate is an inorganic compound with the chemical formula (NH₄)₄[Mo₆O₁₉]. It is a member of the polyoxometalate family, which consists of metal-oxygen clusters. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to interact with certain enzymes and proteins, such as the sensor histidine kinase cita in klebsiella pneumoniae .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetraammonium hexamolybdate. For instance, it is known to be hazardous to the aquatic environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraammonium hexamolybdate can be synthesized through the reaction of molybdenum trioxide (MoO₃) with ammonium hydroxide (NH₄OH) in an aqueous solution. The reaction typically involves dissolving molybdenum trioxide in ammonium hydroxide, followed by the addition of ammonium chloride (NH₄Cl) to precipitate the this compound. The reaction is carried out at room temperature, and the resulting product is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of ammonium hydroxide to a solution of molybdenum trioxide, followed by the addition of ammonium chloride. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product. The industrial production process ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Tetraammonium hexamolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The ammonium ions in the compound can be substituted with other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Cation exchange reactions can be carried out using various metal salts.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum oxides.
Substitution: Metal-substituted molybdenum compounds.
Scientific Research Applications
Tetraammonium hexamolybdate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various molybdenum-based catalysts and materials. It is also employed in the study of polyoxometalate chemistry.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in anticancer and antimicrobial treatments.
Industry: It is used in the production of molybdenum-based pigments, corrosion inhibitors, and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Tetraammonium hexamolybdate can be compared with other similar compounds, such as:
Ammonium heptamolybdate ((NH₄)₆[Mo₇O₂₄]): This compound has a different molybdenum-oxygen cluster structure and is used in different applications.
Ammonium dimolybdate ((NH₄)₂[Mo₂O₇]): It has a simpler structure and is used in different catalytic and industrial applications.
Sodium molybdate (Na₂MoO₄): This compound is used as a source of molybdenum in various chemical and industrial processes.
Uniqueness: this compound is unique due to its specific molybdenum-oxygen cluster structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
12411-64-2 |
|---|---|
Molecular Formula |
H16Mo8N4O26 |
Molecular Weight |
1255.7 g/mol |
IUPAC Name |
tetraazanium;bis[[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy]-dioxomolybdenum;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/8Mo.4H3N.26O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1/p+4 |
InChI Key |
WWQQKYMUBXDRKA-UHFFFAOYSA-R |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
Key on ui other cas no. |
12411-64-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


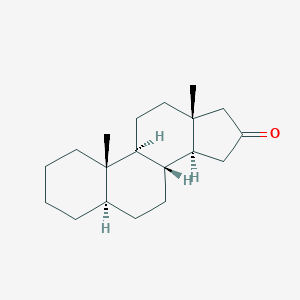
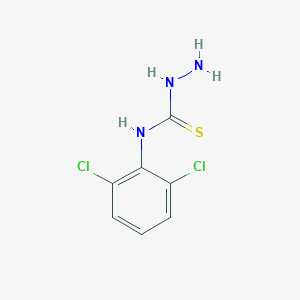
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
